molecular formula C11H14N2S B5819732 1-Cyclopropyl-3-(3-methylphenyl)thiourea

1-Cyclopropyl-3-(3-methylphenyl)thiourea

Cat. No.: B5819732
M. Wt: 206.31 g/mol
InChI Key: OHBPTMRJSCLQIB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-methylphenyl)thiourea is a thiourea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 3-methylphenyl group attached to the other. Thioureas, in general, are sulfur-containing organic compounds with the functional group (N–C(=S)–N), known for their versatility in chemical synthesis, metal coordination, and pharmaceutical applications .

Properties

IUPAC Name

1-cyclopropyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-3-2-4-10(7-8)13-11(14)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBPTMRJSCLQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclopropylamine with 3-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

Cyclopropylamine+3-Methylphenyl isothiocyanateThis compound\text{Cyclopropylamine} + \text{3-Methylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopropylamine+3-Methylphenyl isothiocyanate→this compound

The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Potential use as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 1-cyclopropyl-3-(3-methylphenyl)thiourea with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₁H₁₄N₂S Cyclopropyl, 3-methylphenyl 206.31 Potential metal coordination, lipophilic
3-Acetyl-1-(3-methylphenyl)thiourea C₁₀H₁₂N₂OS Acetyl, 3-methylphenyl 208.28 Enhanced reactivity due to acetyl group
1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea C₁₀H₁₀ClFN₂S 3-Cl-2-F-phenyl, cyclopropyl 244.71 Halogen effects on bioactivity/solubility
1-Cyclohexyl-3-(3-methoxypropyl)-1-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea C₂₄H₃₄N₄O₂S Cyclohexyl, 3-methoxypropyl, quinolinylmethyl 466.62 High structural complexity, likely CNS activity
1-Methyl-3-(2-methylpropyl)thiourea C₆H₁₄N₂S Methyl, 2-methylpropyl 146.25 Lower steric hindrance, industrial uses

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility : The 3-methylphenyl group in the target compound increases lipophilicity compared to simpler derivatives like 1-methyl-3-(2-methylpropyl)thiourea, which lacks aromaticity . Conversely, polar substituents (e.g., acetyl in 3-Acetyl-1-(3-methylphenyl)thiourea) improve water solubility but may reduce membrane permeability .
  • For example, the bulky quinolinylmethyl group in the compound from likely restricts orientation in receptor pockets.

Reactivity and Metal Coordination

All thiourea derivatives exhibit metal-coordinating capabilities via the thiocarbonyl sulfur and nitrogen atoms . However, substituents modulate this property:

  • Halogenated derivatives (e.g., 1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea ) may form stronger metal complexes due to electron-withdrawing effects, enhancing Lewis acidity.
  • The acetyl group in 3-Acetyl-1-(3-methylphenyl)thiourea could participate in additional hydrogen bonding or keto-enol tautomerism, altering redox behavior .

Research Findings and Structural Insights

  • Crystallographic Data : The thiourea core in derivatives like 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea adopts a planar configuration, which is critical for π-π stacking in crystal lattices and interactions with aromatic residues in proteins.

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